molecular formula C14H20 B13819889 Bicyclo(8.2.2)tetradeca-10,12,13-triene CAS No. 4685-74-9

Bicyclo(8.2.2)tetradeca-10,12,13-triene

Katalognummer: B13819889
CAS-Nummer: 4685-74-9
Molekulargewicht: 188.31 g/mol
InChI-Schlüssel: MRXWAPISZASESC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(8.2.2)tetradeca-10,12,13-triene: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It features a bicyclic structure with three double bonds, making it a triene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(8.2.2)tetradeca-10,12,13-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bicyclo(8.2.2)tetradeca-10,12,13-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Bicyclo(8.2.2)tetradeca-10,12,13-triene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Wirkmechanismus

The mechanism of action of Bicyclo(8.2.2)tetradeca-10,12,13-triene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bicyclo(8.2.2)tetradeca-10,12,13-triene is unique due to its specific arrangement of double bonds and bicyclic structure. This configuration provides distinct reactivity and potential for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

4685-74-9

Molekularformel

C14H20

Molekulargewicht

188.31 g/mol

IUPAC-Name

bicyclo[8.2.2]tetradeca-1(12),10,13-triene

InChI

InChI=1S/C14H20/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9-12H,1-8H2

InChI-Schlüssel

MRXWAPISZASESC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC2=CC=C(CCC1)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.